A Comprehensive Guide to the Synthesis and Characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
A Comprehensive Guide to the Synthesis and Characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a robust synthetic protocol, presents expected analytical data for structural confirmation, and discusses the potential significance of this molecular scaffold. This paper is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences, offering a foundational reference for the preparation and analysis of this and structurally related compounds.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid core is a valuable scaffold in the design of biologically active molecules. Derivatives of this structure have been reported to exhibit a range of therapeutic properties, including analgesic, antihypoxic, antimicrobial, and anticancer activities.[1][2][3][4] The introduction of an N-aryl substituent, such as a mesityl group, can significantly influence the compound's physicochemical properties and biological efficacy. The bulky and lipophilic nature of the mesityl group can enhance metabolic stability and modulate interactions with biological targets. This guide details a reliable synthetic route to 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid and the comprehensive analytical methods required for its unambiguous characterization.
Synthesis
The synthesis of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid is most effectively achieved through a direct condensation reaction between mesitylamine (2,4,6-trimethylaniline) and itaconic acid. This method is a common and efficient way to produce various N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1][3][5] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Reaction Scheme
Caption: Synthetic pathway for 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous compounds.[3]
Materials:
-
Itaconic acid (1.0 eq)
-
Mesitylamine (1.0 eq)
-
Deionized water
-
5% Hydrochloric acid (HCl)
-
Methanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
A mixture of itaconic acid (1.0 eq) and mesitylamine (1.0 eq) is suspended in deionized water.
-
The reaction mixture is heated to reflux and maintained for approximately 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature.
-
5% hydrochloric acid is added to the mixture and stirred for 5-10 minutes to precipitate the product and neutralize any unreacted amine.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed sequentially with cold water, methanol, and diethyl ether to remove impurities.
-
The purified product, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid, is dried under vacuum.
Synthesis Workflow
Caption: Workflow from reactants to the final purified product.
Characterization
The synthesized compound must be thoroughly characterized to confirm its identity, structure, and purity. The following section details the expected analytical data.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 63675-25-2 | [6] |
| Molecular Formula | C₁₄H₁₇NO₃ | [6] |
| Molecular Weight | 247.29 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid |
Spectroscopic Data
The proton NMR spectrum is crucial for confirming the presence of both the pyrrolidine ring and the mesityl group. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 | Broad singlet | 1H |
| Aromatic (-CH-) | ~6.9 | Singlet | 2H |
| Pyrrolidine Ring (-NCH₂-) | 3.8 - 4.0 | Multiplet | 2H |
| Pyrrolidine Ring (-CH-) | 3.3 - 3.5 | Multiplet | 1H |
| Pyrrolidine Ring (-CH₂CO-) | 2.6 - 2.8 | Multiplet | 2H |
| Aromatic Methyls (para-CH₃) | ~2.2 | Singlet | 3H |
| Aromatic Methyls (ortho-CH₃) | ~2.0 | Singlet | 6H |
Note: The acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift (~12 δ).[7]
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) | Reference |
| Carboxylic Acid (-C OOH) | 173 - 175 | [8] |
| Amide Carbonyl (-C O-) | 171 - 173 | [8] |
| Aromatic Carbons (quaternary) | 130 - 140 | |
| Aromatic Carbons (-CH-) | 128 - 130 | |
| Pyrrolidine Ring (-NC H₂-) | 50 - 52 | [8] |
| Pyrrolidine Ring (-C H-) | 35 - 37 | [8] |
| Pyrrolidine Ring (-C H₂CO-) | 33 - 35 | [8] |
| Aromatic Methyls (para--C H₃) | ~21 | |
| Aromatic Methyls (ortho--C H₃) | ~17 |
The IR spectrum is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Characteristics | Reference |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | [7][9] |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium, sharp | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | [10] |
| C=O Stretch (Amide) | 1670 - 1690 | Strong, sharp | |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | [9] |
Note: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][10][11]
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
| Analysis Type | Expected Result |
| ESI-MS (+) | [M+H]⁺ at m/z 248.12 |
| ESI-MS (-) | [M-H]⁻ at m/z 246.11 |
| Fragmentation | Common fragmentation may include the loss of H₂O (18 Da) and CO₂ (44 Da). |
Characterization Workflow
Caption: Logical workflow for the structural characterization of the title compound.
Potential Applications and Future Work
Given the established biological activities of related 5-oxopyrrolidine derivatives, 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid represents a promising candidate for biological screening.[1] The N-mesityl group may confer unique properties, potentially leading to novel antimicrobial, anti-inflammatory, or anticancer agents.[2][12] Future work should focus on the biological evaluation of this compound in relevant assays. Furthermore, the carboxylic acid moiety serves as a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives (e.g., esters, amides) to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
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